2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid
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Overview
Description
2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the fluorothiophene moiety in this compound adds to its potential biological activities, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the cyclocondensation of acetylenic ketones with hydrazines in ethanol.
Introduction of the Fluorothiophene Moiety: The fluorothiophene group can be introduced through a nucleophilic substitution reaction using 5-fluorothiophene and a suitable leaving group.
Coupling with Acetic Acid: The final step involves coupling the pyrazole derivative with acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the fluorothiophene moiety.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Substitution: Substitution reactions can introduce various functional groups into the fluorothiophene moiety, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The fluorothiophene moiety can interact with hydrophobic pockets in proteins, while the pyrazole ring can form hydrogen bonds with amino acid residues. These interactions can inhibit the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(5-fluorophenyl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid
- 2-(3-{[(5-chlorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid
- 2-(3-{[(5-bromothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid
Uniqueness
The presence of the fluorothiophene moiety in 2-(3-{[(5-fluorothiophen-2-yl)methyl]amino}-4-methyl-1H-pyrazol-1-yl)acetic acid distinguishes it from other similar compounds. This moiety enhances its hydrophobic interactions and potentially increases its binding affinity to certain molecular targets, making it a more potent inhibitor in biochemical assays .
Properties
CAS No. |
1856041-08-1 |
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Molecular Formula |
C11H12FN3O2S |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[3-[(5-fluorothiophen-2-yl)methylamino]-4-methylpyrazol-1-yl]acetic acid |
InChI |
InChI=1S/C11H12FN3O2S/c1-7-5-15(6-10(16)17)14-11(7)13-4-8-2-3-9(12)18-8/h2-3,5H,4,6H2,1H3,(H,13,14)(H,16,17) |
InChI Key |
YMCBDPALUHZVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=C(S2)F)CC(=O)O |
Origin of Product |
United States |
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